(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid
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Overview
Description
“(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid” is a compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protective group used in organic synthesis .
Synthesis Analysis
The Boc group can be introduced into a variety of organic compounds using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to the batch . The Boc group can also be selectively deprotected from a structurally diverse set of compounds using oxalyl chloride in methanol .Molecular Structure Analysis
The molecular structure of this compound includes a Boc group, which is a carbamate functional group .Chemical Reactions Analysis
The Boc group in this compound can undergo a reaction with oxalyl chloride to selectively deprotect the Boc group . This reaction takes place under room temperature conditions for 1–4 hours with yields up to 90% .Scientific Research Applications
Application 1: Synthesis of Tertiary Butyl Esters
- Scientific Field : Synthetic Organic Chemistry .
- Summary of the Application : Tertiary butyl esters, which include compounds like “(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid”, find large applications in synthetic organic chemistry . They are used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
- Methods of Application : The method involves the use of flow microreactor systems. This process is more efficient, versatile, and sustainable compared to the batch .
- Results or Outcomes : The resultant flow process was found to be more efficient and versatile, enabling a straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Application 2: Synthesis of N-Heterocycles
- Scientific Field : Stereoselective Synthesis of Amines and Their Derivatives .
- Summary of the Application : Chiral sulfinamides, which are similar to “(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid”, are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .
- Methods of Application : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .
- Results or Outcomes : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
Future Directions
properties
IUPAC Name |
2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)13-8-5-4-6-14(10(8)17)7-9(15)16/h8H,4-7H2,1-3H3,(H,13,18)(H,15,16)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPLDJICXMMSBB-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCN(C1=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444819 |
Source
|
Record name | {(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopiperidin-1-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid | |
CAS RN |
74411-97-5 |
Source
|
Record name | {(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopiperidin-1-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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